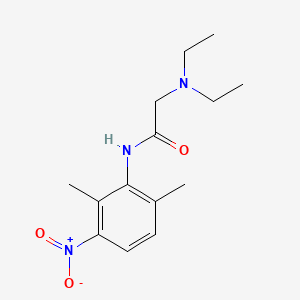

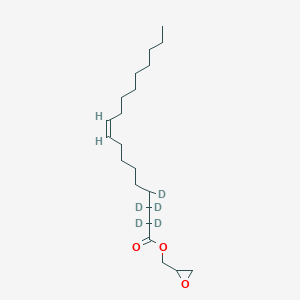

2-(Diethylamino)-N-(2,6-dimethyl-3-nitrophenyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(Diethylamino)-N-(2,6-dimethyl-3-nitrophenyl)acetamide, also known as lidocaine, is a local anesthetic that is commonly used in medical procedures to numb a specific area of the body. Lidocaine was first synthesized in 1943 by Nils Löfgren and Bengt Lundqvist, and it has since become one of the most widely used local anesthetics.

Wirkmechanismus

Lidocaine works by blocking the voltage-gated sodium channels in nerve cells, which prevents the generation and propagation of nerve impulses. This results in a loss of sensation in the area where 2-(Diethylamino)-N-(2,6-dimethyl-3-nitrophenyl)acetamide is applied.

Biochemical and Physiological Effects

Lidocaine has been shown to have a variety of biochemical and physiological effects. It has been found to decrease the release of neurotransmitters, such as glutamate and substance P, which are involved in pain signaling. Lidocaine has also been shown to have anti-inflammatory effects, which may contribute to its analgesic properties.

Vorteile Und Einschränkungen Für Laborexperimente

Lidocaine has several advantages for use in laboratory experiments. It is readily available and relatively inexpensive, making it a cost-effective option for researchers. It also has a rapid onset of action and a short duration of action, which allows for precise control of the timing of experimental interventions. However, 2-(Diethylamino)-N-(2,6-dimethyl-3-nitrophenyl)acetamide can have variable effects depending on the specific experimental conditions, and it may not be effective in all types of experiments.

Zukünftige Richtungen

There are several areas of future research that could be explored with 2-(Diethylamino)-N-(2,6-dimethyl-3-nitrophenyl)acetamide. One area of interest is the development of new formulations or delivery methods that could improve the efficacy and safety of 2-(Diethylamino)-N-(2,6-dimethyl-3-nitrophenyl)acetamide. Another area of research is the investigation of the underlying mechanisms of 2-(Diethylamino)-N-(2,6-dimethyl-3-nitrophenyl)acetamide's analgesic and anti-inflammatory effects, which could lead to the development of new pain management strategies. Additionally, 2-(Diethylamino)-N-(2,6-dimethyl-3-nitrophenyl)acetamide could be studied for its potential use in treating other conditions, such as neuropathic pain or migraine headaches.

Synthesemethoden

The synthesis of 2-(Diethylamino)-N-(2,6-dimethyl-3-nitrophenyl)acetamide involves the reaction of diethylamine with 2,6-dimethylaniline to form N,N-diethyl-2,6-dimethylaniline. This intermediate is then reacted with chloroacetyl chloride to form N,N-diethyl-2,6-dimethylacetanilide. Finally, the nitration of the acetanilide group with nitric acid produces 2-(Diethylamino)-N-(2,6-dimethyl-3-nitrophenyl)acetamide, or 2-(Diethylamino)-N-(2,6-dimethyl-3-nitrophenyl)acetamide.

Wissenschaftliche Forschungsanwendungen

Lidocaine has been extensively studied for its use as a local anesthetic in medical procedures. It is also used as an antiarrhythmic agent to treat heart arrhythmias. Lidocaine has been found to be effective in reducing pain and discomfort during medical procedures, and it has a rapid onset of action.

Eigenschaften

IUPAC Name |

2-(diethylamino)-N-(2,6-dimethyl-3-nitrophenyl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N3O3/c1-5-16(6-2)9-13(18)15-14-10(3)7-8-12(11(14)4)17(19)20/h7-8H,5-6,9H2,1-4H3,(H,15,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLYIETDHPXAQHR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC(=O)NC1=C(C=CC(=C1C)[N+](=O)[O-])C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50730022 |

Source

|

| Record name | N-(2,6-Dimethyl-3-nitrophenyl)-N~2~,N~2~-diethylglycinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50730022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Diethylamino)-N-(2,6-dimethyl-3-nitrophenyl)acetamide | |

CAS RN |

39942-49-9 |

Source

|

| Record name | N-(2,6-Dimethyl-3-nitrophenyl)-N~2~,N~2~-diethylglycinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50730022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-Hydroxy-6-methyl-4,6,7,8-tetrahydropyrimido[1,2-a]purin-10(1H)-one](/img/structure/B587316.png)

![{1-[({(1R)-1-{3-[1-({[1-(Carboxymethyl)cyclopropyl]methyl}sulfanyl)-2-(7-chloroquinolin-2-yl)ethyl]phenyl}-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl}sulfanyl)methyl]cyclopropyl}acetic acid](/img/structure/B587321.png)

![1-[2-[3-(Methoxymethoxy)piperidin-1-yl]phenyl]-3-methylbutan-1-amine](/img/structure/B587328.png)

![rac-3-Methyl-1-[2-(1-{3-hydroxy-3-O-methoxymethyl}piperidinyl)phenyl]butylimine](/img/structure/B587329.png)

![rac-1-[2-(Cyano)phenyl]-3-O-methoxymethyl-3-piperidinol](/img/structure/B587334.png)

![rac-1-[2-(Cyano)phenyl]-3-piperidinol](/img/structure/B587335.png)

![(1S,2R)-2-[(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-N-ethyl-1-phenylcyclopropane-1-carboxamide](/img/structure/B587338.png)